molecular formula C23H26BrN5O4S B11616810 4-bromo-N-{(Z)-{[2-(3,4-dimethoxyphenyl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}benzenesulfonamide

4-bromo-N-{(Z)-{[2-(3,4-dimethoxyphenyl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}benzenesulfonamide

Cat. No.: B11616810
M. Wt: 548.5 g/mol
InChI Key: CPNDIRGVKXKSRQ-UHFFFAOYSA-N
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Description

4-bromo-N-{(Z)-{[2-(3,4-dimethoxyphenyl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}benzenesulfonamide is a complex organic compound that features a bromine atom, a dimethoxyphenyl group, and a dimethylpyrimidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-{(Z)-{[2-(3,4-dimethoxyphenyl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}benzenesulfonamide typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-{(Z)-{[2-(3,4-dimethoxyphenyl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another, such as nucleophilic substitution at the bromine site.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN₃) or sodium methoxide (NaOCH₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-bromo-N-{(Z)-{[2-(3,4-dimethoxyphenyl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-bromo-N-{(Z)-{[2-(3,4-dimethoxyphenyl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-N-{(Z)-{[2-(3,4-dimethoxyphenyl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}benzenesulfonamide is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C23H26BrN5O4S

Molecular Weight

548.5 g/mol

IUPAC Name

1-(4-bromophenyl)sulfonyl-2-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4,6-dimethylpyrimidin-2-yl)guanidine

InChI

InChI=1S/C23H26BrN5O4S/c1-15-13-16(2)27-23(26-15)28-22(29-34(30,31)19-8-6-18(24)7-9-19)25-12-11-17-5-10-20(32-3)21(14-17)33-4/h5-10,13-14H,11-12H2,1-4H3,(H2,25,26,27,28,29)

InChI Key

CPNDIRGVKXKSRQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC(=NCCC2=CC(=C(C=C2)OC)OC)NS(=O)(=O)C3=CC=C(C=C3)Br)C

Origin of Product

United States

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